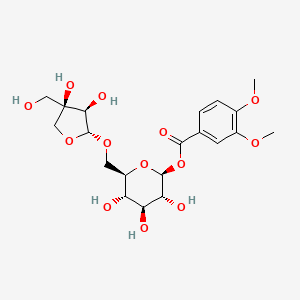
Anti-inflammatory agent 28
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 28 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 28 typically involves multi-step organic reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent . Another green method involves the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to ensure sustainable production practices .
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory agent 28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound that retain the core structure but exhibit different functional groups, enhancing their pharmacological properties .
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 28 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored for its potential to treat inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of topical creams and gels for pain relief.
Mecanismo De Acción
The mechanism of action of anti-inflammatory agent 28 involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain .
Comparación Con Compuestos Similares
Aspirin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.
Ibuprofen: Another NSAID that works similarly to aspirin but with a different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen.
Uniqueness: Anti-inflammatory agent 28 is unique due to its specific molecular structure, which allows for selective inhibition of certain inflammatory pathways. This selectivity can result in fewer side effects compared to other NSAIDs .
Propiedades
Fórmula molecular |
C20H28O13 |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C20H28O13/c1-28-10-4-3-9(5-11(10)29-2)17(26)33-18-15(24)14(23)13(22)12(32-18)6-30-19-16(25)20(27,7-21)8-31-19/h3-5,12-16,18-19,21-25,27H,6-8H2,1-2H3/t12-,13-,14+,15-,16+,18+,19-,20-/m1/s1 |
Clave InChI |
YUFKCMTYPMYSTR-UGKYMBFOSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate](/img/structure/B14883760.png)
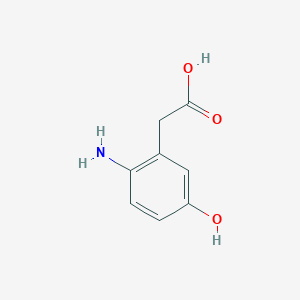
![Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14883776.png)
![Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride](/img/structure/B14883783.png)
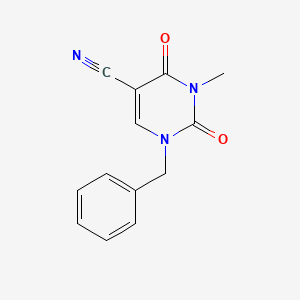
![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
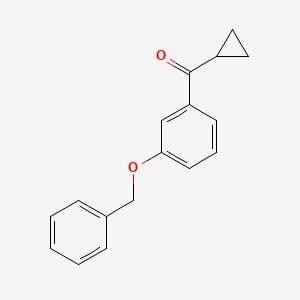
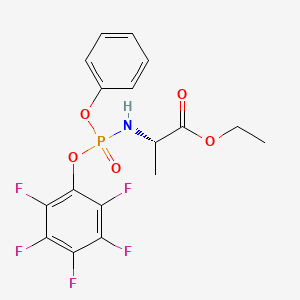
![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)
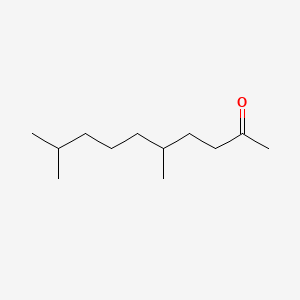
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)



